molecular formula C14H22FN5 B15047728 N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine CAS No. 1856098-07-1

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B15047728
CAS No.: 1856098-07-1
M. Wt: 279.36 g/mol
InChI Key: NASDBYXLPIJUFN-UHFFFAOYSA-N
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Description

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its unique structure, which includes a fluorine atom and multiple methyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves multi-step reactions. One common method includes the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole with formaldehyde and a secondary amine under acidic conditions to form the intermediate compound. This intermediate is then reacted with 5-methyl-1-(2-methylpropyl)-1H-pyrazole under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of specific signaling cascades or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and multiple methyl groups enhances its stability and reactivity compared to similar compounds .

Properties

CAS No.

1856098-07-1

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C14H22FN5/c1-9(2)8-20-10(3)6-13(18-20)16-7-12-11(4)17-19(5)14(12)15/h6,9H,7-8H2,1-5H3,(H,16,18)

InChI Key

NASDBYXLPIJUFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C)NCC2=C(N(N=C2C)C)F

Origin of Product

United States

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